

Spectroscopic and Spectrometric Characterization of N-ethoxycarbonyl glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glycine, N-(ethoxycarbonyl)-*

Cat. No.: *B1266080*

[Get Quote](#)

Introduction

N-ethoxycarbonyl glycine, a derivative of the simplest amino acid, glycine, serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its N-ethoxycarbonyl protecting group offers a balance of stability and ease of removal, making it a versatile intermediate. A thorough understanding of its spectroscopic and spectrometric properties is paramount for researchers to ensure its purity, confirm its identity, and monitor its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-ethoxycarbonyl glycine, along with detailed experimental protocols for obtaining such data.

Data Presentation

The spectroscopic and spectrometric data for N-ethoxycarbonyl glycine ($C_5H_9NO_4$, Molar Mass: 147.13 g/mol) are summarized in the tables below.^[1] It is important to note that while some of this data is derived from experimental values for closely related compounds, other values are based on computational predictions due to the limited availability of a complete experimental dataset for this specific molecule in published literature.

Table 1: 1H NMR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~3.95	Doublet	2H	-NH-CH ₂ -COOH
~4.15	Quartet	2H	-O-CH ₂ -CH ₃
~5.50	Broad Singlet	1H	-NH-
~10.50	Broad Singlet	1H	-COOH

Solvent: CDCl₃. The chemical shifts are approximate and based on typical values for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for N-ethoxycarbonyl glycine

Chemical Shift (δ) ppm	Assignment
14.4	-O-CH ₂ -CH ₃
43.5	-NH-CH ₂ -COOH
61.5	-O-CH ₂ -CH ₃
156.8	-NH-C=O
173.0	-COOH

This data is based on a computed spectrum.[\[1\]](#) Solvent: Not specified.

Table 3: IR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch (Amide)
~2980, ~2940	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1530	Medium	N-H bend (Amide II)
~1220	Strong	C-O stretch (Ester and Carboxylic Acid)

The peak positions are approximate and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for N-ethoxycarbonyl glycine

m/z	Interpretation
148.0604	[M+H] ⁺ (Calculated for C ₅ H ₁₀ NO ₄ ⁺)
147.0532	[M] ⁺ (Exact Mass)[1]
102.0449	[M - COOH] ⁺
74.0238	[M - CO ₂ Et] ⁺

Fragmentation patterns are predicted based on the analysis of similar N-protected amino acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.

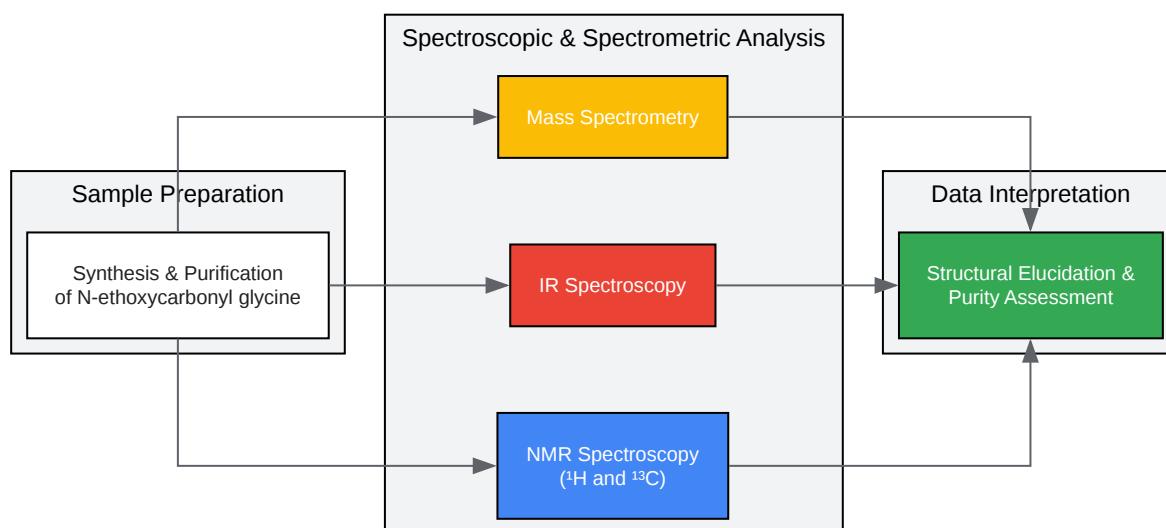
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of dry N-ethoxycarbonyl glycine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6), or deuterium oxide (D_2O)). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution to a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are usually required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
 - Process the data similarly to the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid N-ethoxycarbonyl glycine sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
 - Typically, the spectrum is recorded in the mid-IR range (4000-400 cm^{-1}).
 - Co-add 16 to 32 scans to obtain a high-quality spectrum.
 - Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.


3. Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of N-ethoxycarbonyl glycine (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
 - A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.

- Acquire the mass spectrum in the positive or negative ion mode. For N-ethoxycarbonyl glycine, positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
- For fragmentation analysis (MS/MS), the parent ion of interest is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualization

Workflow for Spectroscopic Analysis of N-ethoxycarbonyl glycine

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic and spectrometric analysis of N-ethoxycarbonyl glycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of N-ethoxycarbonyl glycine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266080#spectroscopic-data-for-n-ethoxycarbonyl-glycine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com